Cas no 1443344-91-9 (3-(diethylaminomethyl)benzenethiol)

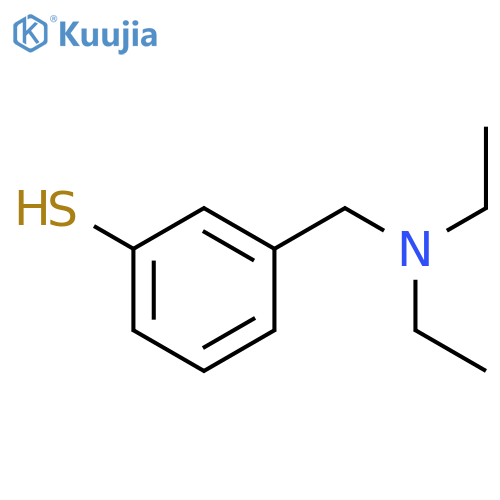

1443344-91-9 structure

商品名:3-(diethylaminomethyl)benzenethiol

CAS番号:1443344-91-9

MF:C11H17NS

メガワット:195.32438158989

MDL:MFCD22370300

CID:5160634

3-(diethylaminomethyl)benzenethiol 化学的及び物理的性質

名前と識別子

-

- 3-(diethylaminomethyl)benzenethiol

-

- MDL: MFCD22370300

- インチ: 1S/C11H17NS/c1-3-12(4-2)9-10-6-5-7-11(13)8-10/h5-8,13H,3-4,9H2,1-2H3

- InChIKey: POWMNAPPTCFFAE-UHFFFAOYSA-N

- ほほえんだ: C1(S)=CC=CC(CN(CC)CC)=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 4

3-(diethylaminomethyl)benzenethiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB434803-1g |

3-[(Diethylamino)methyl]thiophenol; . |

1443344-91-9 | 1g |

€1621.70 | 2025-02-20 | ||

| abcr | AB434803-5g |

3-[(Diethylamino)methyl]thiophenol; . |

1443344-91-9 | 5g |

€1373.40 | 2023-09-04 | ||

| Crysdot LLC | CD12142203-1g |

3-((Diethylamino)methyl)benzenethiol |

1443344-91-9 | 97% | 1g |

$437 | 2024-07-23 | |

| abcr | AB434803-5 g |

3-[(Diethylamino)methyl]thiophenol; . |

1443344-91-9 | 5g |

€1,373.40 | 2023-07-18 | ||

| abcr | AB434803-1 g |

3-[(Diethylamino)methyl]thiophenol; . |

1443344-91-9 | 1g |

€594.40 | 2023-07-18 | ||

| Crysdot LLC | CD12142203-5g |

3-((Diethylamino)methyl)benzenethiol |

1443344-91-9 | 97% | 5g |

$1177 | 2024-07-23 | |

| Ambeed | A142412-1g |

3-((Diethylamino)methyl)benzenethiol |

1443344-91-9 | 97% | 1g |

$441.0 | 2024-04-23 |

3-(diethylaminomethyl)benzenethiol 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

M. Angeles Alvarez,Belén Alvarez,M. Esther García,Daniel García-Vivó,Miguel A. Ruiz Dalton Trans., 2013,42, 11039-11042

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

1443344-91-9 (3-(diethylaminomethyl)benzenethiol) 関連製品

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443344-91-9)3-(diethylaminomethyl)benzenethiol

清らかである:99%

はかる:1g

価格 ($):397.0